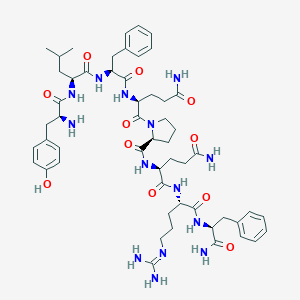

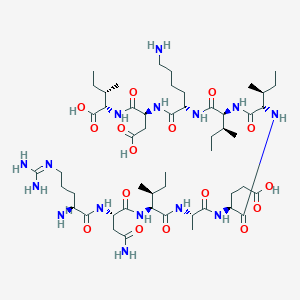

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH

Vue d'ensemble

Description

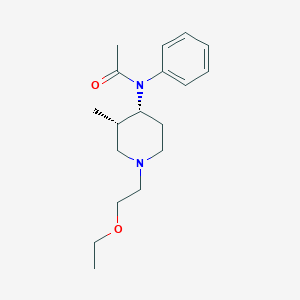

“H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH” is a synthetic peptide . It contains 175 bonds in total, including 82 non-H bonds, 14 multiple bonds, 42 rotatable bonds, 14 double bonds, 3 carboxylic acids (aliphatic), 1 primary amide (aliphatic), 9 secondary amides (aliphatic), 1 guanidine derivative, 4 primary amines (aliphatic), and 3 hydroxyl groups . Its molecular formula is C52H93N15O16, and its molecular weight is 1184.4 g/mol.

Synthesis Analysis

The synthesis of peptides like “H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH” often involves automated sequential Edman degradation . This process allows for the sequencing of peptides and the determination of their primary structure .Molecular Structure Analysis

The molecular structure of this peptide is determined by the sequence of its amino acids and the bonds between them . The peptide contains a variety of functional groups, including carboxylic acids, primary and secondary amides, a guanidine derivative, primary amines, and hydroxyl groups .Chemical Reactions Analysis

The chemical reactions involving this peptide are likely to be influenced by its amino acid composition and structure . For example, the presence of carboxylic acids, amides, and amines could facilitate reactions involving these functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this peptide are determined by its molecular structure and amino acid composition . For example, its isoelectric point, net charge, and hydrophobicity can be calculated based on the properties of its constituent amino acids .Applications De Recherche Scientifique

Porcine Adenylate Kinase Structure : This peptide sequence is recognized as the primary structure of porcine adenylate kinase, as described in the research titled "The amino-acid sequence of sarcine adenylate kinase from skeletal muscle" by Heil et al. (1974) in the European Journal of Biochemistry (Heil et al., 1974).

Phosphorylation Studies : The sequence has been used in the context of phosphorylation research. For example, a study on the phosphorylation of src-phosphopeptides by casein kinases-1 and -2, titled "Phosphorylation of src-phosphopeptides by casein kinases-1 and -2: favourable effect of phosphotyrosine," by Perich et al. (1990) in Biochemical and Biophysical Research Communications, demonstrates the relevance of similar peptide sequences in this field (Perich et al., 1990).

Growth Hormone-Releasing Factor Studies : This peptide sequence is also found in the context of growth hormone-releasing factors, as indicated in several studies. Notably, the research "Sequence analysis of a growth hormone releasing factor from a human pancreatic islet tumor" by Spiess et al. (1982) in Biochemistry discusses the potency of a similar peptide in stimulating growth hormone secretion (Spiess et al., 1982).

Corticotropin-Releasing Factor Research : In studies related to corticotropin-releasing factors, this peptide sequence or closely related variants have been identified. For instance, the study "Primary structure of corticotropin-releasing factor from ovine hypothalamus" by Spiess et al. (1981) in the Proceedings of the National Academy of Sciences of the United States of America reveals insights into the structure and function of corticotropin-releasing factors (Spiess et al., 1981).

Histone-like Protein Research : The peptide sequence is also relevant in the study of histone-like proteins. Delange et al. (1981) in their work "A histone-like protein (HTa) from Thermoplasma acidophilum. II. Complete amino acid sequence" published in The Journal of Biological Chemistry, discuss a histone-like protein that shows sequence homology with certain Escherichia coli DNA-binding proteins, indicating the sequence's relevance in protein structure and function studies (Delange et al., 1981).

Orientations Futures

Propriétés

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H93N15O16/c1-10-25(5)38(65-46(77)33(23-35(55)68)62-43(74)30(54)17-16-22-58-52(56)57)48(79)59-29(9)42(73)60-32(19-20-36(69)70)45(76)64-40(27(7)12-3)50(81)66-39(26(6)11-2)49(80)61-31(18-14-15-21-53)44(75)63-34(24-37(71)72)47(78)67-41(51(82)83)28(8)13-4/h25-34,38-41H,10-24,53-54H2,1-9H3,(H2,55,68)(H,59,79)(H,60,73)(H,61,80)(H,62,74)(H,63,75)(H,64,76)(H,65,77)(H,66,81)(H,67,78)(H,69,70)(H,71,72)(H,82,83)(H4,56,57,58)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHKMHHYUVMXTC-YVRCIVIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H93N15O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1184.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)